molecular formula C6H6 B080986 Benzene-d5 CAS No. 13657-09-5

Benzene-d5

Cat. No.: B080986
CAS No.: 13657-09-5
M. Wt: 83.14 g/mol
InChI Key: UHOVQNZJYSORNB-RALIUCGRSA-N
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Description

This compound is represented by the molecular formula C6HD5 and has a molecular weight of 83.14 g/mol . Deuterium, a stable isotope of hydrogen, is used to label benzene, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Benzene-d5 is widely used in scientific research due to its unique properties:

Safety and Hazards

Benzene-d5 is a flammable liquid and vapor. It can cause skin irritation and serious eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene-d5 is typically synthesized through the catalytic dehalogenation of halogenated benzene compounds in the presence of deuterium gas. One common method involves the use of a nickel catalyst and deuterium gas to replace the halogen atoms with deuterium . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, this compound can be produced by the deuteration of benzene using deuterium oxide (D2O) in the presence of a catalyst. The process involves heating benzene with deuterium oxide and a suitable catalyst, such as palladium on carbon, to achieve the desired level of deuteration . This method ensures high isotopic purity and is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Benzene-d5 undergoes similar chemical reactions as non-deuterated benzene, including electrophilic substitution reactions such as nitration, sulfonation, and halogenation . These reactions involve the replacement of a hydrogen or deuterium atom on the benzene ring with another substituent.

Common Reagents and Conditions:

Major Products: The major products of these reactions are deuterated derivatives of benzene, such as nitrothis compound, benzenesulfonic acid-d5, and halogenated this compound.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high isotopic purity and the presence of deuterium atoms, which make it an invaluable tool in NMR spectroscopy and isotopic labeling studies. Its chemical behavior is similar to that of benzene, but the kinetic isotope effect provides additional insights into reaction mechanisms and pathways.

Properties

IUPAC Name

1,2,3,4,5-pentadeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOVQNZJYSORNB-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462530
Record name Benzene-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13657-09-5
Record name Benzene-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene-d5
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Q & A

Q1: What is the main use of Benzene-d5 in the presented research articles?

A1: this compound, a deuterated form of Benzene, serves primarily as a tool for studying molecular properties and isotopic effects in the presented research. [, , , , ] This involves analyzing its vibrational modes through spectroscopic techniques like infrared and Raman spectroscopy. [] Additionally, this compound is used to investigate the impact of deuterium substitution on thermal diffusion in binary liquid mixtures. [, ]

Q2: How does deuteration of Benzene to this compound affect its molecular properties according to the research?

A2: The research highlights that while the ground state of both Benzene and this compound cation radicals remains the same (2B2g of D2h symmetry), deuterium substitution influences the Jahn-Teller (J-T) distortion. [] Specifically, undeuteriated C-H bonds tend to occupy positions with higher spin density in the distorted form, demonstrating the impact of isotopic substitution on the molecule's geometry. []

Q3: What spectroscopic techniques are used to study this compound in the provided research?

A3: The research employs Infrared and Raman spectroscopy to analyze the vibrational modes of this compound. [] These techniques provide valuable information about the molecule's structure and the influence of deuterium substitution on its vibrational frequencies.

Q4: How is this compound used to study thermal diffusion in binary liquid mixtures?

A4: Researchers investigated the Soret coefficient (S(T)), a measure of thermal diffusion, in mixtures containing this compound and cyclohexane (both protonated and deuterated). [] By comparing S(T) values with those obtained for Benzene, the study demonstrated a universal isotope effect independent of concentration or the other component in the mixture. []

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